molecular formula C16H21NO3 B13672048 Ethyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate

Ethyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate

Cat. No.: B13672048
M. Wt: 275.34 g/mol
InChI Key: JFZIFDNNGOCNFL-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate is an organic compound with the molecular formula C15H19NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate typically involves the reaction of benzylamine with ethyl acetoacetate under reflux conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include benzylamine, ethyl acetoacetate, and suitable catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
  • 1-Benzyl-4-methylpiperidin-3-one hydrochloride
  • 1-Benzylpiperidin-3-one hydrochloride

Uniqueness

Ethyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate is unique due to the presence of the methyl group at the 2-position of the piperidine ring. This structural modification can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

ethyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate

InChI

InChI=1S/C16H21NO3/c1-3-20-16(19)14-9-10-17(12(2)15(14)18)11-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3

InChI Key

JFZIFDNNGOCNFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(C(C1=O)C)CC2=CC=CC=C2

Origin of Product

United States

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